3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde
Overview
Description
3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde typically involves the following steps:
Alkylation: The starting material, 2-hydroxybenzaldehyde, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimized Reaction Conditions: Using efficient catalysts and solvents to enhance the reaction rate and yield.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-2-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the electrophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid
- 3-(Cyclopropylmethoxy)-2-hydroxybenzyl alcohol
Uniqueness
3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-6-9-2-1-3-10(11(9)13)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPYXZEJADUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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